molecular formula C7H12ClNO4 B14339852 2-(Methylcarbamoyloxy)propyl 2-chloroacetate CAS No. 105469-21-4

2-(Methylcarbamoyloxy)propyl 2-chloroacetate

Cat. No.: B14339852
CAS No.: 105469-21-4
M. Wt: 209.63 g/mol
InChI Key: IVQURJBNSNOPHE-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyloxy)propyl 2-chloroacetate is an organic compound with the molecular formula C7H12ClNO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylcarbamoyloxy group and a chloroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylcarbamoyloxy)propyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(methylcarbamoyloxy)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyloxy)propyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from the reactions of this compound include 2-(methylcarbamoyloxy)propanol, chloroacetic acid, and various substituted derivatives depending on the nucleophiles used in the reactions .

Scientific Research Applications

2-(Methylcarbamoyloxy)propyl 2-chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylcarbamoyloxy)propyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins and nucleic acids, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Propyl chloroacetate
  • Methyl chloroacetate
  • Ethyl chloroacetate

Uniqueness

2-(Methylcarbamoyloxy)propyl 2-chloroacetate is unique due to its combination of a methylcarbamoyloxy group and a chloroacetate group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

105469-21-4

Molecular Formula

C7H12ClNO4

Molecular Weight

209.63 g/mol

IUPAC Name

2-(methylcarbamoyloxy)propyl 2-chloroacetate

InChI

InChI=1S/C7H12ClNO4/c1-5(13-7(11)9-2)4-12-6(10)3-8/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

IVQURJBNSNOPHE-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCl)OC(=O)NC

Origin of Product

United States

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